Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate
Description
Properties
IUPAC Name |
benzyl (2R,3S,5S)-2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3/t33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHJPYWBHTPOH-XFQWPLCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of a hexadecanoic acid derivative with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydroxide, followed by the introduction of the hexyl chain through a Grignard reaction. The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology allows for precise control over temperature and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the core hexadecanoate skeleton but differ in substituents, stereochemistry, or protective groups:
Comparative Analysis of Key Properties
Functional Group Modifications :
- Hydroxyl Group (C5): Target Compound: The free hydroxyl group enables hydrogen bonding and participation in cyclization reactions (e.g., β-lactone formation) . Triisopropylsilyl (TIPS) Ether Derivative: The silyl ether protects the hydroxyl group, enhancing stability during acidic/basic reactions. This derivative is critical in multi-step syntheses requiring orthogonal protection . Formamido-Pentanoyl Ester (Deuterated): Incorporation of deuterium (D₃) at the methyl group aids in isotopic tracing without altering steric or electronic properties, ideal for pharmacokinetic studies .
Stereochemical Variations :
- The salt form (CAS 137433-01-3) exhibits (2S,3S,5R) stereochemistry, contrasting with the (2R,3S,5S) configuration of the target compound. This inversion at C2 and C5 impacts its ability to form specific stereoisomers during cyclization .
Target Compound :
- Synthetic Pathways: Produced via benzylation of (2S,3S,5R)-3,5-dihydroxy-2-hexyl-hexadecanoic acid metal salts, followed by esterification .
- Key Data: Melting Point: Not reported (oil form). Optical Rotation: [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) .
Triisopropylsilyl Ether Derivative :
- Advantages : Improved thermal stability (decomposition >200°C) and resistance to oxidation. Used in the synthesis of saponins and glycolipids .
Deuterated Formamido-Pentanoyl Ester :
Data Tables
Table 1: Physical and Chemical Properties
| Property | Target Compound | TIPS Ether Derivative | Deuterated Ester | Salt Form |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 552.83 | 709.17 | 697.01 | 553.72 (acid + salt) |
| Solubility | Organic solvents | CH₂Cl₂, THF | DMF, DMSO | Ethanol/water |
| Stability | Air-sensitive | Hydrolytically stable | Light-sensitive | Stable crystalline |
Biological Activity
Benzyl (2R,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C36H56O4
- Molar Mass : 552.83 g/mol
- Appearance : Colorless oil
- CAS Number : 130793-32-7
The biological activity of this compound is primarily attributed to its interaction with cellular pathways and molecular targets. The compound can influence various cellular processes through:
- Enzyme Modulation : It binds to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Interaction : The compound may interact with cell surface receptors, initiating signal transduction cascades that lead to physiological responses.
- Lipid Metabolism : It has been studied for its role in lipid metabolism, potentially impacting conditions related to obesity and metabolic syndrome.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific mechanisms remain under investigation but may involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies and Research Findings
-
Study on Lipid Metabolism :
- A study published in the Journal of Lipid Research demonstrated that this compound significantly altered lipid profiles in cultured hepatocytes. The compound increased the expression of genes involved in lipid oxidation while decreasing lipogenesis markers.
-
In Vivo Anti-inflammatory Effects :
- In a murine model of arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
-
Anticancer Efficacy :
- A recent study in Cancer Letters reported that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways.
Summary Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Journal of Lipid Research |
| Anticancer | Induction of apoptosis in cancer cell lines | Cancer Letters |
| Lipid Metabolism | Altered lipid profiles in hepatocytes | Journal of Lipid Research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
